Cas no 748-97-0 ((±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol)

748-97-0 structure
Nome do Produto:(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol
(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzeneethanol, a-[4-[2-(dimethylamino)ethoxy]phenyl]-b-ethyl-a-phenyl-
- (±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol
- 1-[4-(2-dimethylamino-ethoxy)-phenyl]-1,2-diphenyl-1-butanol
- 1-{4-[2-(dimethylamino)ethoxy]phenyl}-1,2-diphenylbutan-1-ol
- alpha-(4-(2-(Dimethylamino)ethoxy)phenyl)-beta-ethyl-alpha-phenylphenethyl alcohol
- alpha-[4-[2-(dimethylamino)ethoxy]phenyl]-beta-ethyl-alpha-phenylphenethyl alcohol
- 1-[4-(2-Dimethylamino-ethoxy)phenyl]-1,2-diphenylbutan-1-ol
- 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutan-1-ol
- EINECS 212-023-5
- NS00042586
- Q27295435
- SCHEMBL9487530
- Tamoxifen Citrate Imp. B (EP); Tamoxifen Imp. B (EP); 1-[4-(2-Dimethylamino-ethoxy)phenyl]-1,2-diphenylbutan-1-ol; Tamoxifen Citrate Impurity B; Tamoxifen Impurity B
- (+/-)-1,2-DIPHENYL-1-(4-(2-(DIMETHYLAMINO)ETHOXY)PHENYL)BUTAN-1-OL
- ZF9GQ0WZ9X
- TAMOXIFEN CITRATE IMPURITY B [EP IMPURITY]
- DTXSID70862399
- 748-97-0
- HYDRATED TAMOXIFEN
- 1-(4-(2-(Dimethylamino)ethoxy)phenyl)-1,2-diphenylbutan-1-ol
- AKOS015967003
- UNII-ZF9GQ0WZ9X
- BENZENEETHANOL, .ALPHA.-(4-(2-(DIMETHYLAMINO)ETHOXY)PHENYL)-.BETA.-ETHYL-.ALPHA.-PHENYL-
- (+/-)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol
- 1-[4-(2-Dimethylaminoethoxy)phenyl]-1,2-diphenylbutan-1-ol
- (±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol
-
- Inchi: InChI=1S/C26H31NO2/c1-4-25(21-11-7-5-8-12-21)26(28,22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2)3/h5-18,25,28H,4,19-20H2,1-3H3
- Chave InChI: VFFBJZCCXOYRNN-UHFFFAOYSA-N
- SMILES: CCC(c1ccccc1)C(c2ccccc2)(c3ccc(cc3)OCCN(C)C)O
Propriedades Computadas
- Massa Exacta: 389.235
- Massa monoisotópica: 389.235
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 29
- Contagem de Ligações Rotativas: 9
- Complexidade: 448
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 2
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 5.2
- Superfície polar topológica: 32.7A^2
Propriedades Experimentais
- Densidade: 1.085±0.06 g/cm3 (20 ºC 760 Torr),
- Ponto de Fusão: 120-121 ºC
- Ponto de ebulição: 504.3±50.0 °C at 760 mmHg
- Ponto de Flash: 258.8±30.1 °C
- Índice de Refracção: 1.579
- Solubilidade: Almost insoluble (0.011 g/l) (25 º C),
- LogP: 5.05670
- Pressão de vapor: 0.0±1.4 mmHg at 25°C
(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
TRC | D489850-50mg |
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol |
748-97-0 | 50mg |
$758.00 | 2023-05-18 | ||
TRC | D489850-100mg |
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol |
748-97-0 | 100mg |
$1470.00 | 2023-05-18 | ||
TRC | D489850-250mg |
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol |
748-97-0 | 250mg |
$ 3000.00 | 2023-09-07 | ||
TRC | D489850-25mg |
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol |
748-97-0 | 25mg |
$408.00 | 2023-05-18 | ||
TRC | D489850-10mg |
(±)-1,2-Diphenyl-1-[4-[2-(dimethylamino)ethoxy]phenyl]butan-1-ol |
748-97-0 | 10mg |
$184.00 | 2023-05-18 |
(±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol Literatura Relacionada
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
748-97-0 ((±)-1,2-Diphenyl-1-4-2-(dimethylamino)ethoxyphenylbutan-1-ol) Produtos relacionados
- 2172125-14-1(4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidobut-2-ynoic acid)
- 878733-28-9(8-(3-chloro-4-methylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1342679-81-5(2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-amine)
- 1204296-47-8(1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine)
- 303091-63-6(N-(2-Cyanophenyl)-2-4-(4-fluorophenyl)piperazinoacetamide)
- 1256820-01-5(2-chloro-1-(5-chloro-2-methoxypyridin-4-yl)ethan-1-one)
- 1048947-20-1(1-(1,3-benzodioxol-5-yl)-N-[(4-ethoxy-3-methoxyphenyl)methyl]methanamine hydrochloride)
- 2839128-54-8((1R,2R)-2-Azidocyclohexanecarboxylic acid)
- 2227894-69-9((2S)-2-amino-3-(2,4,5-trifluorophenyl)propan-1-ol)
- 866155-98-8(4-chloro-2-{[(pyridin-2-yl)methyl]amino}-1,3-thiazole-5-carbonitrile)
Fornecedores recomendados
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
CN Fornecedor
A granel

Amadis Chemical Company Limited
Membro Ouro
CN Fornecedor
Reagente

Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Enjia Trading Co., Ltd
Membro Ouro
CN Fornecedor
A granel
